molecular formula C18H20O3 B2639547 Methyl 3-[(4-isopropylphenoxy)methyl]benzoate CAS No. 438464-21-2

Methyl 3-[(4-isopropylphenoxy)methyl]benzoate

Cat. No.: B2639547
CAS No.: 438464-21-2
M. Wt: 284.355
InChI Key: ZPLBRSYTWYCKSW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-isopropylphenoxy)methyl]benzoate is a benzoic acid derivative with a methoxycarbonyl group at the C1 position and a 4-isopropylphenoxymethyl substituent at the C3 position of the benzene ring. For instance, methyl benzoate derivatives are frequently synthesized via alkylation or condensation reactions, as seen in the preparation of Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate using K₂CO₃ in DMF , or through coupling reactions with hydrazine hydrate and LiHMDS, albeit with moderate yields (16–18%) .

Properties

IUPAC Name

methyl 3-[(4-propan-2-ylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13(2)15-7-9-17(10-8-15)21-12-14-5-4-6-16(11-14)18(19)20-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBRSYTWYCKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-isopropylphenoxy)methyl]benzoate typically involves the esterification of 3-[(4-isopropylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-[(4-isopropylphenoxy)methyl]benzoic acid+methanolacid catalystMethyl 3-[(4-isopropylphenoxy)methyl]benzoate+water\text{3-[(4-isopropylphenoxy)methyl]benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-[(4-isopropylphenoxy)methyl]benzoic acid+methanolacid catalyst​Methyl 3-[(4-isopropylphenoxy)methyl]benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-isopropylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-[(4-isopropylphenoxy)methyl]benzoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-isopropylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-[(4-isopropylphenoxy)methyl]benzoate and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Applications References
This compound 4-isopropylphenoxymethyl (C3), methoxycarbonyl (C1) ~284.34 (calculated) N/A Hypothesized enhanced lipophilicity
Methyl 3-iodo-4-isopropoxybenzoate Iodo (C3), isopropoxy (C4) ~348.19 N/A Intermediate for pharmaceuticals
Methyl 4-fluoro-3-(4-methylphenyl)benzoate Fluoro (C4), 4-methylphenyl (C3) 244.26 N/A High-purity pharmaceutical intermediate
Methyl 3-((6-methoxybenzofuropyrazolyl)amino)benzoate Benzofuropyrazole-amino (C3) ~395.38 (estimated) 18 Tumor cell growth inhibition
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate Ureido-phenylacetamido (C4) 438.1 ([M+H]⁺) 44 HIV-1 fusion inhibition candidate

Key Observations:

Iodo and bromo substituents (e.g., in ) introduce bulk and higher molecular weights, which may limit metabolic stability.

Synthetic Efficiency :

  • Yields for structurally complex analogs (e.g., pyrazole or indole derivatives) are often low (16–44%) , suggesting that the target compound’s synthesis may require optimization to improve efficiency.

Biological Activity :

  • Derivatives with nitrogen-containing heterocycles (e.g., pyrazole or indole) exhibit tumor cell growth inhibition or antiviral activity , whereas halogenated analogs (e.g., fluoro in ) are often intermediates for drug candidates. The target compound’s bioactivity remains speculative but could align with these trends.

Regiochemical Considerations: Minor changes in substituent position significantly alter properties. For example, a corrigendum for Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate highlights the critical impact of regiochemistry on compound identification .

Research Findings and Trends

  • Market Trends: Methyl 3-(cyanomethyl)benzoate, a related ester, has seen growing production capacity (2020–2025), reflecting demand for benzoate derivatives in pharmaceuticals .
  • Structural Analysis : SHELX programs remain widely used for crystallographic refinement of small molecules, suggesting that the target compound’s structure could be resolved using similar methods .
  • Functional Group Diversity: The presence of electron-withdrawing groups (e.g., fluoro ) versus electron-donating groups (e.g., isopropylphenoxy) influences reactivity and interaction with biological targets.

Biological Activity

Methyl 3-[(4-isopropylphenoxy)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17H22O3
  • CAS Number : 438464-21-2

This compound features a benzoate moiety with an isopropylphenoxy group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The structural similarity to natural substrates allows it to inhibit enzyme activity, thereby affecting metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, disrupting their normal function. This inhibition can lead to altered biochemical pathways that may be beneficial in therapeutic contexts.
  • Receptor Modulation : It may also interact with specific receptors, influencing signal transduction pathways that are critical for cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. Research conducted on multicellular spheroids has shown that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)15Apoptosis induction
Study BHeLa (cervical cancer)20Cell cycle arrest
Study CA549 (lung cancer)25Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    • A study published in ResearchGate highlighted the identification of this compound as a novel anticancer agent through high-throughput screening of drug libraries on multicellular spheroids. The compound showed significant inhibition of tumor growth in vitro, supporting its further investigation as a therapeutic agent for cancer treatment .
  • Inflammation Model :
    • Another research effort focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced model. Results indicated a significant reduction in inflammatory markers, suggesting potential applications in managing conditions such as rheumatoid arthritis or other inflammatory disorders.

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